Perfluoro-7-isopropoxyheptanoic acid
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Overview
Description
Perfluoro-7-isopropoxyheptanoic acid is a fluorinated organic compound with the molecular formula C10HF19O3. It is part of the broader class of per- and polyfluoroalkyl substances (PFAS), which are known for their high stability and resistance to degradation . This compound is characterized by its unique structure, which includes a perfluorinated carbon chain and an isopropoxy group.
Preparation Methods
The synthesis of perfluoro-7-isopropoxyheptanoic acid typically involves multiple steps. One common method starts with the oxidation of ten difluoro enanthol to obtain dodecafluoroheptanoic acid. This intermediate is then reacted with thionyl chloride to form ten difluoro oenanthyl chloros, which are subsequently fluorinated to produce perfluoro oenanthyl fluorine. Finally, hydrolysis of this compound yields this compound . This method is noted for its low energy consumption, minimal pollution, and high yield.
Chemical Reactions Analysis
Perfluoro-7-isopropoxyheptanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to convert the compound into different oxidation states.
Reduction: Although less common, reduction reactions can be performed under specific conditions to alter the compound’s structure.
Substitution: This is a more frequent reaction type for perfluorinated compounds, where one functional group is replaced by another. .
Scientific Research Applications
Perfluoro-7-isopropoxyheptanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of perfluoro-7-isopropoxyheptanoic acid involves its interaction with various molecular targets and pathways. One primary mechanism is the activation of peroxisome proliferator-activated receptor alpha (PPARα), which leads to changes in gene expression and metabolic processes . This activation can result in various biological effects, including alterations in lipid metabolism and cellular proliferation.
Comparison with Similar Compounds
Perfluoro-7-isopropoxyheptanoic acid can be compared to other similar perfluorinated compounds, such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS). While all these compounds share high stability and resistance to degradation, this compound is unique due to its specific structure, which includes an isopropoxy group. This structural difference can lead to variations in its chemical behavior and applications .
Similar compounds include:
- Perfluorooctanoic acid (PFOA)
- Perfluorooctane sulfonate (PFOS)
- Perfluorohexanoic acid (PFHxA)
- Perfluorononanoic acid (PFNA)
These compounds are often studied together to understand their environmental impact and potential health effects .
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-7-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)heptanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10HF19O3/c11-2(12,1(30)31)3(13,14)4(15,16)5(17,18)6(19,20)10(28,29)32-7(21,8(22,23)24)9(25,26)27/h(H,30,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUULLNFNNTPAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(OC(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10HF19O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90663108 |
Source
|
Record name | 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-7-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]heptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90663108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32347-41-4 |
Source
|
Record name | 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-7-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]heptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90663108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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